1-(3,5-Dichloropyridin-4-yl)piperazine

Pharmaceutical Intermediate Quality Control FGFR Inhibitor

Researchers developing FGFR inhibitors or CNS-penetrant 5-HT7 antagonists require reliable access to the 3,5-dichloropyridin-4-yl pharmacophore. Generic phenylpiperazine analogs (e.g., 1-(3,5-dichlorophenyl)piperazine) cannot substitute-the pyridine nitrogen critically alters electronic character and provides an essential H-bond acceptor site absent in phenyl analogs. • Enables direct construction of the 3,5-dichloropyridin-4-yl ether moiety in FGFR inhibitor candidates • Defined melting point (77°C) and ≥98% purity ensure accurate stoichiometry, reducing side reactions in GMP-like environments • Solid-state stability and high purity minimize variability in parallel medicinal chemistry campaigns

Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
CAS No. 175277-80-2
Cat. No. B066254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichloropyridin-4-yl)piperazine
CAS175277-80-2
Molecular FormulaC9H11Cl2N3
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2Cl)Cl
InChIInChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2
InChIKeyGPCFTLKHUONISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichloropyridin-4-yl)piperazine (CAS 175277-80-2) – Core Specifications and Supply Chain Context


1-(3,5-Dichloropyridin-4-yl)piperazine (CAS 175277-80-2) is a heterocyclic building block featuring a dichloropyridine core linked to a piperazine ring . With a molecular formula of C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol , this solid compound serves as a key intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting kinase pathways and neurological receptors [1]. The compound is commercially available from multiple vendors with purity specifications typically ranging from 95% to 98% .

Procurement Risk: Why 1-(3,5-Dichloropyridin-4-yl)piperazine Cannot Be Interchanged with Generic Phenylpiperazine Analogs


In the context of advanced pharmaceutical synthesis, generic substitution of 1-(3,5-Dichloropyridin-4-yl)piperazine with simpler phenylpiperazine analogs (e.g., 1-(3,5-dichlorophenyl)piperazine) is not scientifically valid. The pyridine nitrogen atom in the target compound alters the electronic character of the aromatic ring and introduces a key hydrogen-bond acceptor site absent in the phenyl analog . This structural divergence directly impacts the reactivity, regioselectivity of subsequent functionalization, and ultimately the pharmacological profile of downstream drug candidates. For instance, the 3,5-dichloropyridin-4-yl moiety is a known privileged fragment in potent FGFR inhibitors, whereas the corresponding phenyl derivative lacks this validated binding modality [1].

Quantitative Differentiation Guide: 1-(3,5-Dichloropyridin-4-yl)piperazine vs. Closest Analogs


Purity Specification and Quality Control: 98% vs. 95% for Critical API Synthesis

For applications requiring high-fidelity synthesis, 1-(3,5-Dichloropyridin-4-yl)piperazine is supplied with a minimum purity specification of 98% (HPLC) by certain vendors . In contrast, other common piperazine intermediates (e.g., 1-(3,5-dichlorophenyl)piperazine) are often listed with 95% purity thresholds . The 3% absolute difference in purity translates to a significantly lower impurity burden in subsequent reactions, which is critical for achieving high yields in multistep API manufacturing and minimizing the formation of difficult-to-remove byproducts .

Pharmaceutical Intermediate Quality Control FGFR Inhibitor

Thermal Stability and Handling: Defined Melting Point vs. Liquid Analogs

1-(3,5-Dichloropyridin-4-yl)piperazine is a solid at ambient temperature with a reported melting point of 77°C . This physical state is advantageous over liquid or low-melting piperazine analogs for shipping, storage, and precise weighing in the laboratory. In comparison, certain structurally related piperazines (e.g., unsubstituted piperazine derivatives) exist as liquids or low-melting solids, which can present handling challenges such as hygroscopicity, volatility, or difficulty in accurate mass transfer .

Physical Property Logistics Stability

Validated Utility in FGFR Inhibitor Synthesis (Eli Lilly Patent)

The 3,5-dichloropyridin-4-yl fragment is a key structural component in a clinically relevant FGFR inhibitor candidate, as evidenced by Eli Lilly's US Patent 8,530,665 B2 [1]. The patent describes crystalline (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, which incorporates the dichloropyridinyl ether motif derived from the target compound [1]. In contrast, generic phenylpiperazine intermediates lack the validated binding interactions with the FGFR kinase domain that this privileged heteroaryl scaffold provides .

Oncology Kinase Inhibitor Medicinal Chemistry

Prevalence in CNS-Targeted Piperazine Scaffolds

Pyridinylpiperazine derivatives, including those based on the 3,5-dichloropyridin-4-yl scaffold, are prominent in the development of CNS-penetrant 5-HT7 receptor antagonists [1]. The polar pyridine nitrogen contributes to favorable physicochemical properties for crossing the blood-brain barrier while maintaining target affinity [1]. Phenylpiperazine analogs, while also explored for CNS targets, exhibit a different logP and polar surface area profile, potentially altering their pharmacokinetic and off-target profiles .

Neurology 5-HT7 Receptor CNS Penetration

Optimal Procurement and Application Scenarios for 1-(3,5-Dichloropyridin-4-yl)piperazine


Synthesis of Patented FGFR Kinase Inhibitors for Oncology Research

This compound is the preferred starting material for constructing the 3,5-dichloropyridin-4-yl ether moiety found in Eli Lilly's FGFR inhibitor candidate [1]. Procurement of high-purity (>98%) material is essential to replicate the patented synthetic route and achieve the desired crystalline form of the final API [1].

Development of CNS-Penetrant 5-HT7 Receptor Antagonists for Migraine and Pain

As a core scaffold in 5-HT7 antagonist programs, this intermediate provides a direct entry point for generating lead compounds with balanced potency and CNS penetration [2]. Its solid-state properties and high purity minimize variability in parallel medicinal chemistry campaigns .

Multistep Synthesis Requiring High Purity and Robust Handling

For complex synthetic sequences, the combination of a defined melting point (77°C) and high purity (≥98%) ensures accurate stoichiometry and reduces the risk of side reactions . This is particularly valuable in GMP-like environments or academic labs aiming for reproducible yields .

Technical Documentation Hub

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